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molecular formula C7H6ClIO2S B8777510 2-Chloro-1-iodo-4-(methylsulfonyl)benzene

2-Chloro-1-iodo-4-(methylsulfonyl)benzene

Cat. No. B8777510
M. Wt: 316.54 g/mol
InChI Key: NEUXSDJRWHSALK-UHFFFAOYSA-N
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Patent
US08124629B2

Procedure details

A solution of 2-chloro-4-(methanesulfonyl)aniline (25 g, 122 mmol) in acetonitrile (500 mL) was cooled to 0° C., then sodium nitrite (20.97 g, 303.9 mmol) and potassium iodide (50.45 g, 303.9 mmol) were added. After the reaction mixture was stirred for 30 minutes at 0° C., concentrated hydrochloric acid (50 mL) was added drop-wise via an addition funnel. The reaction was stirred at 0° C. for an additional 45 minutes. The reaction mixture was warmed to room temperature, then stirred for 2.5 hours. The reaction mixture was poured into ice water (800 mL), and extracted with dichloromethane. The organic layer was washed with water, dried over sodium sulfate, filtered, and concentrated. Flash chromatography (RediSep® Flash column, 230-400 mesh, 10%-35% ethyl acetate in hexane) gave 2-chloro-1-iodo-4-methanesulfonyl-benzene (13.88 g, 36%). 1H NMR (300 MHz, CDCl3) δ ppm 8.11 (d, J=8.4 Hz, 1 H), 8.00 (d, J=1.9 Hz, 1 H), 7.51 (dd, J=8.4, 1.9 Hz, 1 H), 3.07 (s, 3 H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
20.97 g
Type
reactant
Reaction Step Two
Quantity
50.45 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
800 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[C:7]([S:9]([CH3:12])(=[O:11])=[O:10])[CH:6]=[CH:5][C:3]=1N.N([O-])=O.[Na+].[I-:17].[K+].Cl>C(#N)C>[Cl:1][C:2]1[CH:8]=[C:7]([S:9]([CH3:12])(=[O:11])=[O:10])[CH:6]=[CH:5][C:3]=1[I:17] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=C(N)C=CC(=C1)S(=O)(=O)C
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
20.97 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
50.45 g
Type
reactant
Smiles
[I-].[K+]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Four
Name
ice water
Quantity
800 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After the reaction mixture was stirred for 30 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred at 0° C. for an additional 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 2.5 hours
Duration
2.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)S(=O)(=O)C)I
Measurements
Type Value Analysis
AMOUNT: MASS 13.88 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 35.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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